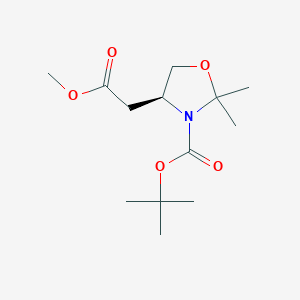

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate

Description

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate (CAS: 205491-14-1) is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol and a purity of ≥97% . This compound is primarily used in asymmetric synthesis as a chiral building block or intermediate, leveraging its stereochemical integrity for applications in pharmaceuticals and agrochemicals. The Boc group protects the amine functionality, while the oxazolidine ring stabilizes the stereocenter .

Properties

IUPAC Name |

tert-butyl (4S)-4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOPTBMQSIGXEZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Alcohol derivatives

Substitution: Various substituted oxazolidines depending on the nucleophile used

Scientific Research Applications

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and antiviral agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. This property makes it a valuable tool in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate with structurally related oxazolidine derivatives:

Key Differences and Research Findings

Functional Group Reactivity

- Aldehyde vs. Ester: The carboxaldehyde derivative (102308-32-7) is a critical intermediate in synthesizing L-serine derivatives (e.g., Garner’s aldehyde), enabling stereoselective formation of amino alcohols . In contrast, the methyl ester (205491-14-1) is less reactive but serves as a stable precursor for further functionalization, such as hydrolysis to carboxylic acids .

- Carboxylic Acid (139009-66-8) : This compound is directly used in peptide coupling reactions due to its free carboxylic acid group, bypassing the need for ester hydrolysis .

Stereochemical Considerations

- The R-enantiomer (95715-86-9) exhibits a lower similarity score (0.84) compared to the S-form (205491-14-1), highlighting its divergent applications in enantioselective catalysis or resolution studies .

Biological Activity

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate, also known by its CAS number 205491-14-1, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- Structural Features : The compound features a dimethyloxazolidine ring and a Boc (tert-butyloxycarbonyl) protecting group, which are crucial for its biological interactions and stability in various environments .

This compound exhibits several biological activities attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

Table 1: Summary of Biological Activities

Case Study: Neuroinflammation Resolution

A study investigated the effects of this compound on microglial cells in an Alzheimer's disease model. Treatment with the compound led to increased levels of SPMs and reduced markers of inflammation in microglia derived from APP/PS1 mice. This suggests a therapeutic potential for managing neurodegenerative diseases through modulation of inflammatory responses .

Case Study: Cytotoxicity against Cancer Cells

In vitro studies have shown that oxazolidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported a GI50 value of 3.18 µM for a related compound against MCF-7 breast cancer cells, indicating strong inhibitory potential compared to standard chemotherapeutics . While specific data on this compound is lacking, the structural similarities suggest it may possess comparable properties.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate?

This compound is typically synthesized via chiral oxazolidine chemistry. A common route involves starting from Garner’s aldehyde derivatives, such as (S)-3-Boc-4-methoxycarbonyl-2,2-dimethyloxazolidine, followed by functional group transformations. For example, describes its preparation via direct methoxycarbonylation of a precursor with a reported yield of 93% under optimized Boc-protection and esterification conditions . Key steps include the use of Boc (tert-butoxycarbonyl) protecting groups to preserve stereochemistry and avoid racemization.

Advanced: How can reaction conditions be optimized for stereochemical control during synthesis?

Advanced protocols emphasize catalytic systems and solvent effects. highlights scandium triflate (10 mol%) in a DCM/MeOH (2:1) solvent system to enhance stereoselectivity in Ugi-type multicomponent reactions involving this compound. Microwave-assisted heating (1 hour at 80°C) further accelerates reaction rates while maintaining enantiomeric excess (>95% ee) . Kinetic studies suggest that low temperatures (−20°C) during nucleophilic additions (e.g., organometallic reagents) minimize epimerization.

Basic: What analytical methods are used to characterize this compound?

Standard characterization employs H/C NMR for confirming the oxazolidine ring’s integrity and Boc/ester group presence. Mass spectrometry (HRMS) verifies molecular weight (e.g., observed m/z 486.3029 vs. calculated 486.3047 for intermediates, as in ). Polarimetry is critical for confirming optical purity, with typical values reported between −20° to +25° depending on solvent .

Advanced: How can enantiomeric excess (ee) be determined without chiral chromatography?

Advanced methods include derivatization with chiral auxiliaries. For instance, reacting the compound with (R)- or (S)-Mosher’s acid chloride creates diastereomeric esters distinguishable via F NMR. Alternatively, describes enzymatic resolution using lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, followed by HPLC analysis of the remaining substrate .

Basic: What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradients) is standard for removing Boc-deprotection byproducts or unreacted starting materials. notes that reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves closely related impurities, particularly in serine derivative synthesis .

Advanced: How to address diastereomer formation during downstream reactions?

Diastereomer separation often requires tailored conditions. demonstrates the use of 4Å molecular sieves in toluene to suppress imine formation side reactions during aldol additions. For challenging separations, simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) achieves >99% diastereomeric purity .

Basic: What are its primary applications in organic synthesis?

This compound serves as a chiral building block for amino acid derivatives. details its use in synthesizing SerSA (serine-derived sphingolipid analogs) via NHS ester coupling and acidic deprotection (aqueous TFA) . It is also pivotal in peptide mimetics and β-turn inducer design due to its rigid oxazolidine scaffold.

Advanced: How is it utilized in diversity-oriented synthesis (DOS) for drug discovery?

In DOS, highlights its role in Ugi reactions to generate imidazopyridine libraries targeting PD-1/PD-L1 antagonists. The oxazolidine’s stereochemistry directs regioselectivity in multicomponent reactions, enabling rapid access to complex heterocycles with high sp character . Computational modeling (DFT) aids in predicting steric and electronic effects during scaffold diversification.

Basic: How should this compound be stored to ensure stability?

Store under inert gas (argon) at −20°C in anhydrous conditions. The Boc group is susceptible to acidic hydrolysis, so avoid exposure to TFA or HCl vapors. recommends desiccants (molecular sieves) in storage vials to prevent moisture-induced ring-opening .

Advanced: What strategies mitigate Boc-group premature cleavage during reactions?

Use weakly acidic conditions (pH 4–6) for reactions involving nucleophiles. employs DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base to deprotonate intermediates without inducing Boc cleavage. For metal-catalyzed reactions, chelating agents (e.g., EDTA) sequester trace metals that accelerate acidolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.